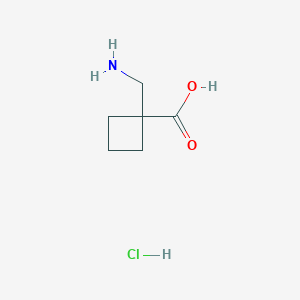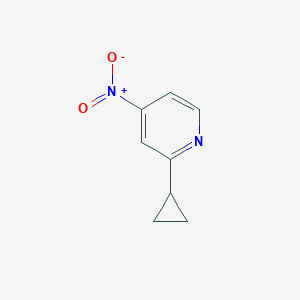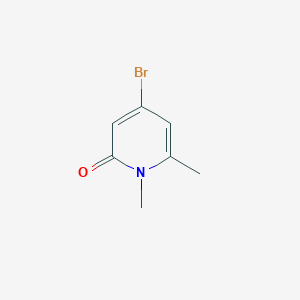
Ethyl 5-ethoxypyrazine-2-carboxylate
Overview
Description
Ethyl 5-ethoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.21 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for Ethyl 5-ethoxypyrazine-2-carboxylate is1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 5-ethoxypyrazine-2-carboxylate is a powder at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis of Fluoroalkylated Compounds
Ethyl 5-ethoxypyrazine-2-carboxylate is involved in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit ring-chain isomerization depending on the solvent and the fluoroalkyl substituent's length, leading to diverse products (Goryaeva et al., 2009).
Anti-Hepatitis B Virus Activities
Ethyl 5-ethoxypyrazine-2-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. These compounds show significant potential in this therapeutic area (Zhao et al., 2006).
Cyclization Reactions
The compound is also used in cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole. This process results in the formation of various pyrazolo[1,5-a]pyrimidin-6-carboxylates, which have potential applications in chemical synthesis (Goryaeva et al., 2013).
Synthesis of Novel Antidepressants
Ethyl 5-ethoxypyrazine-2-carboxylate is utilized in the design and synthesis of novel antidepressants, particularly as 5-HT3 receptor antagonists. These compounds have shown promise in preclinical evaluations (Mahesh et al., 2011).
Formation of Novel Azaheterocycles
The interactions of ethyl 5-ethoxypyrazine-2-carboxylate analogues with 5-aminotetrazole lead to the efficient synthesis of novel azaheterocycles. This process is significant for the development of new chemical entities with potential applications in various fields (Goryaeva et al., 2015).
Synthesis of Pyrazines
Ethyl 5-ethoxypyrazine-2-carboxylate derivatives are used in synthesizing pyrazines, which are important compounds in medicinal chemistry and chemical synthesis (Keir et al., 1978).
Safety And Hazards
The safety information available indicates that Ethyl 5-ethoxypyrazine-2-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
ethyl 5-ethoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQNLGMKSJRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxypyrazine-2-carboxylate | |
CAS RN |
1262803-60-0 | |
| Record name | ethyl 5-ethoxypyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)





![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

